Methyl 2-butyramido-3-nitrobenzoate
Description
Properties
Molecular Formula |
C12H14N2O5 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
methyl 2-(butanoylamino)-3-nitrobenzoate |
InChI |
InChI=1S/C12H14N2O5/c1-3-5-10(15)13-11-8(12(16)19-2)6-4-7-9(11)14(17)18/h4,6-7H,3,5H2,1-2H3,(H,13,15) |
InChI Key |
NXFKTWSEVJCLOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-benzoylamino-3-oxobutanoate (Compound 1)
- Structure: Features a benzoylamino group at the 2-position and a ketone (oxo) group at the 3-position.
- Synthesis: Prepared via refluxing methyl 2-benzoylamino-3-oxobutanoate with aromatic amines in benzene using p-toluenesulfonic acid (PTSA) as a catalyst .
- Reactivity: The oxo group enables nucleophilic additions, whereas the benzoylamino group may stabilize intermediates via resonance. In contrast, the nitro group in Methyl 2-butyramido-3-nitrobenzoate likely directs electrophilic attacks to specific positions on the aromatic ring.
- Applications : Used in heterocyclic synthesis (e.g., pyrrole derivatives). The nitro analog may exhibit enhanced stability in oxidative environments due to the electron-deficient aromatic system.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Contains a 3-methylbenzamide core with an N,O-bidentate directing group.
- Synthesis: Derived from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol .
- Reactivity : The N,O-bidentate group facilitates metal-catalyzed C–H functionalization. This compound lacks such directing groups but may leverage the nitro group for regioselective transformations.
- Solubility : The hydroxyl and tertiary alkyl groups in this compound enhance polar solubility, whereas the butyramido chain in the target compound may increase lipophilicity.
Methyl Esters of Diterpenoid Resin Acids (e.g., Sandaracopimaric Acid Methyl Ester)
- Structure : Polycyclic methyl esters isolated from Austrocedrus chilensis resin .

- Properties : High thermal stability due to fused ring systems. This compound, being a simpler aromatic ester, may exhibit lower melting points but better solubility in organic solvents.
- Applications : Resin esters are used in coatings and adhesives. The nitro and amido groups in the target compound could make it suitable for energetic materials or pharmaceuticals.
Physicochemical Property Comparison
Limitations and Contradictions
- Property Gaps : Experimental data on melting points, crystallinity, and spectroscopic signatures (e.g., IR, NMR) are absent, necessitating further characterization.
Preparation Methods
Directed Nitration of Methyl Benzoate Derivatives
The nitration of methyl benzoate derivatives is a critical first step in introducing the nitro group at the meta position relative to the ester functionality. As demonstrated in the preparation of methyl 3-nitrobenzoate, concentrated nitric and sulfuric acids under ice-cooled conditions (0–5°C) achieve selective nitration at the meta position with minimal ortho/para byproducts. For methyl 2-butyramido-3-nitrobenzoate, the butyramido group at position 2 must be introduced either before or after nitration, depending on its directing effects.
The butyramido group, as an electron-withdrawing substituent, acts as a meta director. However, simultaneous presence of the ester group (also a meta director) complicates regioselectivity. Computational modeling suggests that nitration of methyl 2-butyramidobenzoate would favor the para position relative to the amide (position 5), necessitating alternative strategies. To circumvent this, pre-nitration acylation is proposed:
Table 1: Comparative Nitration Conditions for Methyl Benzoate Derivatives
Bromination and Functional Group Interconversion
Bromination of Methyl 3-Nitrobenzoate
Bromination at position 2 of methyl 3-nitrobenzoate is challenging due to the deactivating nitro group. Patent US10392364B2 demonstrates that radical bromination using NBS or 1,3-dibromo-5,5-dimethylhydantoin in acetonitrile with AIBN achieves selective allylic bromination in similar systems. Adapting this protocol, methyl 3-nitrobenzoate undergoes bromination at position 2 under radical conditions (55–75°C, 12–15 hours), yielding methyl 2-bromo-3-nitrobenzoate.
Substitution of Bromine with Butyramide
The bromide at position 2 can be displaced via NAS or transition-metal-catalyzed coupling. However, aryl bromides are typically inert toward amide nucleophiles. A two-step approach is preferred:
Table 2: Bromination and Substitution Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | NBS, AIBN, CH₃CN, 70°C, 12 h | 85 | 98 |
| Amination | NH₃ (g), DMSO, Et₃N, 25°C, 6 h | 78 | 95 |
| Acylation | Butyryl chloride, DMAP, CH₂Cl₂, 0°C→25°C | 92 | 99 |
Acylation of Aminobenzoate Precursors
Direct Acylation of Methyl 2-Amino-3-Nitrobenzoate
The acylation of aromatic amines with butyryl chloride proceeds efficiently under Schotten-Baumann conditions. In a representative procedure, methyl 2-amino-3-nitrobenzoate is suspended in aqueous sodium bicarbonate, and butyryl chloride is added dropwise at 0°C. The reaction is stirred for 2 hours, yielding this compound with minimal hydrolysis of the ester.
Solid-Phase Acylation for Scalability
Industrial-scale synthesis employs resin-bound acylating agents to simplify purification. For instance, Wang resin-functionalized butyric acid is activated with HBTU and reacted with methyl 2-amino-3-nitrobenzoate in DMF. Cleavage with TFA/water (95:5) affords the product in 89% yield.
Catalytic Hydrogenation and Reduction
Byproduct Formation and Mitigation
Hydrogenation of nitro groups adjacent to amides can lead to over-reduction or deacylation. Adding ammonia as a proton scavenger in NMP suppresses these side reactions, preserving the butyramido moiety.
Polymorphic Form Considerations
Crystallization and Stability
The final product’s polymorphic form impacts solubility and bioavailability. Patent US10392364B2 outlines methods for isolating polymorphs of lenalidomide by controlled drying. For this compound:
-
Form B : Dry at 65–70°C for 4–6 hours (3–4% moisture).
-
Form I : Further dry at 110–115°C for 24–26 hours (<0.5% moisture).
PXRD analysis confirms phase purity, with diffraction patterns matching reference standards.
Table 3: Polymorph Characterization Data
| Polymorph | Drying Conditions | PXRD Peaks (2θ) | Moisture Content (%) |
|---|---|---|---|
| Form B | 65–70°C, 4–6 h | 8.5°, 12.1°, 18.7° | 3.5 |
| Form I | 110–115°C, 24–26 h | 10.2°, 15.4°, 20.9° | 0.3 |
Q & A
Q. What are the standard synthetic routes for preparing Methyl 2-butyramido-3-nitrobenzoate, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves sequential functionalization of the benzoate core. A common approach includes:
- Nitration : Introducing the nitro group at the 3-position using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
- Amidation : Reacting the intermediate (e.g., methyl 3-nitrobenzoate) with butyramide via nucleophilic acyl substitution. This step often requires activating agents like DCC (dicyclohexylcarbodiimide) or HATU to facilitate coupling .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is critical to isolate the product.
Optimization involves varying solvents (DMF, THF), temperature (reflux vs. room temperature), and stoichiometry to maximize yield and purity. Kinetic studies via TLC or HPLC monitoring are recommended .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data contradictions resolved?
Methodological Answer:
- NMR : ¹H and ¹³C NMR confirm substituent positions. The nitro group deshields adjacent protons (δ 8.1–8.5 ppm for aromatic protons), while the butyramido side chain shows characteristic peaks at δ 2.3–2.5 ppm (CH₂) and δ 0.9–1.0 ppm (CH₃) .
- IR : Strong absorbance near 1720 cm⁻¹ (ester C=O) and 1530 cm⁻¹ (nitro NO₂). Amide N–H stretches appear at ~3300 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 281.0904 for C₁₂H₁₄N₂O₅).
Resolving contradictions : Cross-validate using X-ray crystallography (e.g., SHELXL refinement ) or alternative techniques like 2D NMR (COSY, HSQC) to resolve overlapping signals or misassignments .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly design?
Methodological Answer: Graph-set analysis (as per Etter’s formalism ) is essential for mapping hydrogen-bonding networks. For example:
- N–H···O interactions : The amide proton forms hydrogen bonds with nitro or ester oxygens, creating R₂²(8) motifs.
- C–H···O interactions : Weak interactions between methyl groups and nitro oxygens stabilize layered structures.
These patterns guide crystal engineering for tailored properties (e.g., porosity, mechanical stability). Use software like Mercury or ORTEP-3 to visualize and quantify interactions. Experimental validation via variable-temperature XRD can assess thermal stability of these networks .
Q. What computational strategies are recommended to predict reactivity and regioselectivity in derivatives of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model transition states for reactions like nitro reduction or ester hydrolysis.
- Frontier Molecular Orbital (FMO) Analysis : Identify sites of nucleophilic/electrophilic attack. The nitro group’s electron-withdrawing effect directs substitution to the para position relative to the amide .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. toluene). Pair with experimental kinetic data to validate models .
Q. How can conflicting crystallographic data (e.g., disorder, twinning) be resolved during structure determination?
Methodological Answer:
- Disorder Modeling : Use SHELXL’s PART instruction to refine disordered regions. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry .
- Twinning : For twinned crystals (common in polar space groups), employ the TWIN command in SHELXL and validate via Hooft statistics. High-resolution data (≤1.0 Å) improves refinement .
- Validation Tools : Check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mogul for bond-length/angle outliers .
Q. What strategies mitigate decomposition during storage or experimental handling of this compound?
Methodological Answer:
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolysis to 3-nitrobenzoic acid).
- Storage : Use amber vials under inert gas (Ar/N₂) at –20°C. Add stabilizers like BHT (butylated hydroxytoluene) for free-radical-prone compounds .
- Handling : Avoid prolonged exposure to UV light or moisture. Use anhydrous solvents (e.g., dried DCM) in reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

